cis-(+)-Disparlure
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-decyl-3-(5-methylhexyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFYNMWYRXIBP-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075041 | |
| Record name | cis-(+)-Disparlure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54910-51-9 | |
| Record name | (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disparlure (2S-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(+)-Disparlure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-7,8-epoxy-2-methyloctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISPARLURE,(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5ZD42XF7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Cis + Disparlure and Its Stereoisomers
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. For disparlure (B1670770), this involves creating the (7R, 8S) configuration of the epoxide ring with high fidelity. The two primary strategies employed are the use of naturally occurring chiral starting materials (the chiral pool) and the application of catalytic asymmetric reactions that induce chirality in achiral precursors. wikipedia.orgrsc.org
The chiral pool strategy leverages readily available, enantiomerically pure compounds from nature as starting materials. libretexts.org This approach incorporates a pre-existing stereocenter from the natural product into the synthetic target. Various natural precursors have been successfully utilized for the synthesis of disparlure enantiomers. beilstein-journals.orgnih.gov
Early work by Iwaki and colleagues in 1974 utilized L-(+)-glutamic acid. libretexts.orgsfu.ca Their method involved converting the amino acid into a chiral intermediate, although the synthesis was not fully stereospecific and required resolution of diastereomeric alcohol-lactones by crystallization. libretexts.org A more efficient chiral pool synthesis was later reported by Mori et al., starting from L-(+)-tartaric acid. acs.orglibretexts.org This route was advantageous because several of the chiral intermediates were crystalline, allowing for easy purification and leading to highly pure final products. libretexts.orgrsc.org
Other natural precursors that have served as starting points in chiral pool syntheses of disparlure include:
Isopropylidene Erythrose Isomers : Koumbis and Chronopoulos developed a total synthesis of both disparlure enantiomers from D- and L-erythrose derivatives, which are accessible from D- and L-arabinose. rsc.orgresearchgate.net
D-Glucose : Syntheses starting from D-glucose have also been reported. beilstein-journals.orgsfu.ca
While effective, chiral pool syntheses can sometimes be lengthy and are dependent on the availability of the specific chiral starting material. wikipedia.orgsfu.ca
Table 1: Examples of Chiral Pool Precursors in Disparlure Synthesis
| Natural Precursor | Key Features of Synthesis | Reference(s) |
| L-(+)-Glutamic Acid | First optically pure synthesis reported; required resolution of a diastereomeric intermediate. | libretexts.orgsfu.ca |
| L-(+)-Tartaric Acid | Synthesis of both (+)- and (-)-disparlure; crystalline intermediates allowed for high purification. | acs.orglibretexts.orgrsc.org |
| D-Mannitol | A 7-step synthesis with a reported 37.2% overall yield. | rsc.org |
| Isopropylidene Erythrose | Sequential double Wittig olefination was a key step; yielded both enantiomers. | rsc.orgresearchgate.net |
Asymmetric induction techniques utilize chiral catalysts or reagents to transform achiral or prochiral substrates into chiral products with high enantioselectivity. These catalytic methods are often more efficient and flexible than chiral pool strategies. wikipedia.orgrsc.org For disparlure synthesis, several powerful asymmetric reactions have been employed as key steps.
The Sharpless Asymmetric Epoxidation (SAE) of allylic alcohols is a cornerstone of modern asymmetric synthesis and has been widely applied to the synthesis of (+)-disparlure. rsc.orgwikipedia.org This method uses a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester (diethyl tartrate, DET), and an oxidant (tert-butyl hydroperoxide) to convert a prochiral allylic alcohol into a chiral epoxy alcohol with very high enantioselectivity. wikipedia.orgscribd.com
A successful application was reported by Kossier B. E. and colleagues in 1981. libretexts.org The SAE of (Z)-2-methyl-7-octadecen-1-ol provides the key chiral epoxide intermediate. sfu.ca This approach is highly effective, with enantiomeric excess (ee) values typically ranging from 91-95%. beilstein-journals.orgsfu.ca While this level of purity is high, it can be insufficient for certain biological applications, as the gypsy moth is sensitive to even small amounts of the "wrong" enantiomer. beilstein-journals.orgnih.gov Nevertheless, SAE remains a common method for commercial production due to its reliability. beilstein-journals.orgnih.gov The method has been demonstrated to be effective for creating synthetic intermediates of various natural products, including (+)-disparlure. wikipedia.org
Table 2: Sharpless Asymmetric Epoxidation in (+)-Disparlure Synthesis
| Allylic Alcohol Substrate | Catalyst System | Enantiomeric Excess (ee) | Key Finding | Reference(s) |
| (Z)-tridec-2-en-1-ol | Ti(OiPr)₄, (+)-DET, t-BuOOH | 91-95% | A common route for commercial synthesis. | sfu.ca |
| (1,2-Dialkyl)vinylsilanols | Ti(OiPr)₄, (+)-DET, t-BuOOH | >99% ee | Application to nearly symmetrical cis-alkenes followed by protodesilylation. | researchgate.netcapes.gov.br |
| General Primary/Secondary Allylic Alcohols | Ti(OiPr)₄, Chiral Tartrate, t-BuOOH | Generally >90% | A powerful and reliable method for producing 2,3-epoxyalcohols. | wikipedia.org |
The Sharpless Asymmetric Dihydroxylation (AD) provides a direct route to chiral vicinal diols from olefins. organic-chemistry.org This reaction uses an osmium catalyst, a chiral ligand (derivatives of dihydroquinidine (B8771983) or dihydroquinine), and a stoichiometric co-oxidant. organic-chemistry.org The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain all necessary components and provide reliable access to either enantiomer of the diol product. rsc.org
In 1992, Keinan and coworkers reported an elegant synthesis of all four stereoisomers of disparlure using AD as the key step. rsc.org They started with an E-alkenoate, which underwent dihydroxylation using either AD-mix-α or AD-mix-β to yield the corresponding hydroxy lactones with 95% and 96% ee, respectively. rsc.org A crucial advantage of this method was that the enantiopurity could be further enhanced to >99% ee through simple recrystallization of the intermediate. rsc.org The resulting chiral diols are then readily converted to the target cis-epoxide, (+)-disparlure. capes.gov.br
Table 3: Sharpless Asymmetric Dihydroxylation for Disparlure Synthesis
| Olefin Substrate | Reagent | Enantiomeric Excess (ee) | Overall Yield | Reference(s) |
| (E)-ethyl pentadec-4-enoate | AD-mix-β | 96% (->99% after recrystallization) | 43% for cis-(+)-disparlure | rsc.orgresearchgate.net |
| (E)-ethyl pentadec-4-enoate | AD-mix-α | 95% (->99% after recrystallization) | 43% for cis-(-)-disparlure | rsc.orgresearchgate.net |
| cis-2-methyl-7-octadecene | OsO₄, Chiral Ligand | >99% ee | 43% | researchgate.net |
A more recent and highly efficient strategy involves an organocatalytic enantioselective iodolactonization. nih.gov This method stands out as it provides a route to cis-disubstituted epoxides, a class of molecules for which direct asymmetric epoxidation can be challenging. nih.gov
The reaction sequence is as follows:
Alkylation of pentynoic acid followed by saponification. nih.gov
Partial hydrogenation of the alkyne to the Z-alkenoic acid. nih.gov
Enantioselective iodolactonization using the chiral organocatalyst. nih.gov
One-pot reduction of the lactone followed by Wittig olefination to form the final carbon skeleton. nih.gov
Hydrogenation to yield (+)-disparlure. sfu.ca
This approach highlights the power of modern organocatalysis to devise novel and highly efficient synthetic pathways. nih.gov
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major pillar of modern synthesis. scienceopen.com Several distinct organocatalytic methods, including the iodolactonization described above, have been applied to the synthesis of disparlure. researchgate.netresearchgate.net
One notable approach employs an L-proline-catalyzed asymmetric aldol (B89426) reaction between undecanal (B90771) and cyclopentanone (B42830) to construct a key chiral lactone intermediate. researchgate.net Another strategy utilizes a MacMillan-type self-aldol reaction as a key step. researchgate.netresearchgate.net More recently, a flexible synthesis of cis- and trans-disparlure isomers was developed using an organocatalyzed asymmetric Jørgensen epoxidation. rsc.orgresearchgate.netdntb.gov.ua
In 2019, an efficient synthesis of labeled disparlure enantiomers was reported that used the asymmetric α-chlorination of dodecanal (B139956) via SOMO (Singly Occupied Molecular Orbital) catalysis with a chiral imidazolidinone catalyst as a key step. beilstein-journals.orgsfu.ca These varied organocatalytic approaches demonstrate the versatility of this field in providing multiple distinct solutions to the challenge of synthesizing enantiopure (+)-disparlure. researchgate.nettandfonline.com
Asymmetric Induction Techniques
Asymmetric Chloroallylboration
A notable and efficient method for the enantioselective synthesis of this compound utilizes asymmetric chloroallylboration. acs.orgnih.gov This strategy commences with the reaction of undecanal with (Z)-(γ-chloroallyl)diisopinocampheylborane, which yields a syn-vinylchlorohydrin. This intermediate can then be cyclized to form a cis-vinyl epoxide with high stereoselectivity, achieving 99% diastereomeric excess (de) and 94% enantiomeric excess (ee). acs.org
Diastereoselective Nucleophilic Addition Routes
Diastereoselective nucleophilic addition reactions provide another effective pathway to highly enantiopure this compound. One such approach employs an enantiopure α-chloroaldehyde, specifically 2-chlorododecanal, to achieve stereocontrolled access to the 1,2-anti-chlorohydrin core. sfu.ca A series of transformations, including a crucial Mitsunobu inversion, is then performed to arrive at the target molecule. This method is highlighted by its efficiency, accomplishing the synthesis in just five steps. sfu.ca
Computational models have been instrumental in predicting the stereochemical outcome of nucleophilic additions. For instance, in the synthesis of related cyclic compounds, transition state calculations can predict that nucleophilic attack occurs preferentially from one face of a ketone, leading to a single diastereomer. chemrxiv.org This predictive power aids in the rational design of synthetic routes that rely on diastereoselective additions to achieve high stereocontrol. chemrxiv.orgacademie-sciences.fr
Development of Green Synthesis Pathways for Pheromonal Components
In response to the environmental and health concerns associated with traditional synthetic methods, which have historically used hazardous reagents like organomercuric compounds and metallic lithium in liquid ammonia, there is a growing emphasis on developing greener synthetic pathways for pheromones like disparlure. mdpi.com A recent advancement in this area is a simplified, three-step process that utilizes common starting materials and avoids toxic reagents. mdpi.comnih.gov
Synthesis of Isotopically Labeled this compound for Mechanistic Investigations
To probe the intricate mechanisms of pheromone perception and binding by proteins in insects, researchers have developed methods to synthesize isotopically labeled versions of this compound. researchgate.netsfu.ca These labeled compounds are invaluable tools for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
One successful strategy involves the synthesis of disparlure enantiomers labeled with oxygen-17 or oxygen-18, as well as deuterium (B1214612) at the 5,5,6,6-positions. researchgate.net The key steps in this enantioselective route include the asymmetric α-chlorination of dodecanal via SOMO (Singly Occupied Molecular Orbital) catalysis and a Mitsunobu inversion of the resulting 1,2-chlorohydrin. sfu.caresearchgate.net The insertion of the oxygen isotopes is also achieved through the Mitsunobu inversion. sfu.ca
These labeled molecules have been used to study the binding interactions between disparlure enantiomers and the pheromone-binding proteins (PBPs) of the gypsy moth, LdisPBP1 and LdisPBP2. sfu.ca By analyzing changes in the NMR signals (chemical shifts, T1, and T2 relaxation times) of the deuterium-labeled disparlure enantiomers upon binding to the PBPs, researchers can gain insights into how these proteins discriminate between the (+) and (-) enantiomers. sfu.caresearchgate.net
Comparative Analysis of Synthetic Route Efficiency and Stereocontrol
The synthesis of this compound has been a target for organic chemists for decades, leading to a variety of synthetic strategies with varying degrees of efficiency and stereocontrol. researchgate.netresearchgate.netlibretexts.org Early syntheses often struggled with poor stereoselectivity, yielding mixtures of cis and trans isomers that required extensive purification. libretexts.org
Modern methods have significantly improved both efficiency and stereocontrol. The table below provides a comparison of several key asymmetric synthetic routes to this compound.
| Synthetic Method | Key Reaction | Number of Steps | Overall Yield | Enantiomeric Excess (ee) | Reference(s) |
| Asymmetric Chloroallylboration | Chloroallylboration of an aldehyde | 4 | 27% | ≥99.5% | acs.org, nih.gov |
| Diastereoselective Nucleophilic Addition | Addition to enantiopure α-chloroaldehyde followed by Mitsunobu inversion | 5 | High | Not explicitly stated, but produces enantiopure product | sfu.ca |
| Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of an allylic alcohol | 6 | Not explicitly stated | High | sfu.ca, libretexts.org |
| Organocatalyzed Halolactonization-Epoxidation | BINOL-amidine catalyzed halolactonization | 5 | 33% | High | researchgate.net |
| L-proline-catalyzed Asymmetric Aldol Reaction | Asymmetric aldol reaction, Baeyer-Villiger oxidation, Wittig olefination | Not explicitly stated | 37.8% | High | researchgate.net |
As the table illustrates, significant progress has been made in developing concise and highly stereoselective syntheses of this compound. The asymmetric chloroallylboration and organocatalyzed halolactonization routes are particularly noteworthy for their short sequences and high enantiopurity of the final product. acs.orgnih.govresearchgate.net The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired scale of production, and the specific stereoisomer required. researchgate.netlibretexts.org
Elucidation of the Biosynthetic Pathway of Cis + Disparlure in Lymantria Dispar
Precursor Identification and Metabolic Origins
The foundation of the disparlure (B1670770) molecule lies in common metabolic building blocks, which are assembled and modified through a specialized pathway.
The characteristic methyl branch at the second carbon position of disparlure originates from the amino acid valine. pnas.orgresearchgate.netnih.govnih.gov Studies have demonstrated that valine contributes the necessary carbons for the initiation of the fatty acid chain, including the methyl group. pnas.orgresearchgate.netnih.gov Valine is first converted into isobutyryl-CoA, which then serves as the starting unit for the subsequent elongation of the carbon chain. pnas.org This initial step is critical for establishing the unique branched structure of the final pheromone molecule.
Following the initiation with the valine-derived isobutyryl-CoA, the carbon chain is extended to a total of 19 carbons. pnas.orgresearchgate.netnih.gov This elongation is thought to be carried out by a microsomal fatty acid synthetase system. pnas.org The process results in the formation of 18-methyl-nonadecanoyl-CoA (18me-19:CoA), a saturated fatty acid that serves as the substrate for the subsequent desaturation step. pnas.org
Role of Valine in Branched-Chain Initiation
Enzymatic Transformations in Pheromone Production
A series of precise enzymatic reactions convert the elongated fatty acid into the final, biologically active pheromone.
A key step in the biosynthesis is the introduction of a double bond into the 19-carbon fatty acid chain. This is accomplished by a delta-12 desaturase enzyme. pnas.orgresearchgate.netnih.govcapes.gov.br This enzyme is unusual because it acts on a methyl-branched substrate, which is not a common feature of typical desaturases. pnas.orgresearchgate.netnih.gov The delta-12 desaturase introduces a cis double bond at the 12th carbon position from the carboxyl end of 18-methyl-nonadecanoyl-CoA, yielding 18-methyl-Z12-nonadecenoate. pnas.orgresearchgate.netnih.gov
The resulting unsaturated fatty acid, 18-methyl-Z12-nonadecenoate, then undergoes decarboxylation. pnas.orgresearchgate.netnih.gov This reaction removes the carboxyl group, leading to the formation of the hydrocarbon precursor, 2-methyl-Z7-octadecene. pnas.orgresearchgate.netnih.gov This alkene is synthesized in the oenocytes before its transport to the pheromone gland. pnas.orgnih.govcapes.gov.br
The final step in the biosynthesis of disparlure occurs within the pheromone gland. pnas.orgnih.govharvard.edu The alkene precursor, 2-methyl-Z7-octadecene, is transported through the hemolymph, likely by the lipoprotein lipophorin, to the pheromone gland. pnas.orgresearchgate.netnih.gov Here, an epoxidase enzyme catalyzes the conversion of the double bond into an epoxide ring, forming the final product, cis-(+)-disparlure. pnas.orgresearchgate.netnih.goventomology2.or.kr This terminal epoxidation is a critical step, as the epoxide functionality is essential for the pheromone's biological activity. harvard.eduentomology2.or.kr Chiral high-performance liquid chromatography has confirmed that it is the (+)-stereoisomer, (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, that is produced in the pheromone glands. pnas.orgresearchgate.netnih.govcapes.gov.br
Table of Key Biosynthetic Steps and Intermediates
| Step | Precursor(s) | Enzyme/Process | Product | Location |
|---|---|---|---|---|
| Chain Initiation | Valine | Metabolic conversion | Isobutyryl-CoA | Oenocytes |
| Chain Elongation | Isobutyryl-CoA, Malonyl-CoA | Fatty Acid Synthetase | 18-methyl-nonadecanoyl-CoA | Oenocytes |
| Desaturation | 18-methyl-nonadecanoyl-CoA | Delta-12 Desaturase | 18-methyl-Z12-nonadecenoate | Oenocytes |
| Decarboxylation | 18-methyl-Z12-nonadecenoate | Decarboxylase | 2-methyl-Z7-octadecene | Oenocytes |
| Transport | 2-methyl-Z7-octadecene | Lipophorin (probable) | 2-methyl-Z7-octadecene | Hemolymph |
| Epoxidation | 2-methyl-Z7-octadecene | Epoxidase | this compound | Pheromone Gland |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C19H38O |
| Valine | C5H11NO2 |
| Isobutyryl-CoA | C25H42N7O17P3S |
| 18-methyl-nonadecanoyl-CoA | Not available |
| 18-methyl-Z12-nonadecenoate | Not available |
| 2-methyl-Z7-octadecene | C19H38 |
Decarboxylation Processes Leading to Alkene Precursors
Cellular and Subcellular Localization of Biosynthesis
The biosynthesis of the sex pheromone this compound in the female gypsy moth, Lymantria dispar, is a spatially segregated process, involving distinct tissues for the creation of the hydrocarbon precursor and its final conversion into the active epoxide. This intricate pathway highlights a sophisticated biological system of synthesis and transport within the insect.
Oenocyte Involvement in Alkene Precursor Synthesis
The initial steps of disparlure biosynthesis, which lead to the formation of its alkene precursor, 2-methyl-Z7-octadecene, are believed to occur in the oenocytes. researchgate.netnih.govcapes.gov.br Oenocytes are large secretory cells situated beneath the epidermis of the abdominal segments. nih.gov Research utilizing deuterium-labeled compounds has provided strong evidence for the role of these specialized cells in producing the pheromone's hydrocarbon backbone. researchgate.netnih.govcapes.gov.brnih.gov
The biosynthetic pathway commences with the amino acid valine, which provides the carbons for the methyl-branched group. nih.govcapes.gov.brnih.gov This is followed by a series of chain elongation steps to create a 19-carbon chain. nih.govcapes.gov.br A key step in this process is the introduction of a double bond by an unusual Δ12 desaturase, which acts on the methyl-branched substrate to form 18-methyl-Z12-nonadecenoate. nih.govcapes.gov.br This intermediate is then decarboxylated to yield the final alkene precursor, 2-methyl-Z7-octadecene. nih.govcapes.gov.br The presence of abundant smooth endoplasmic reticulum in oenocytes further supports their role in lipid synthesis and processing. nih.gov
Transport Mechanisms to the Pheromone Gland (e.g., Lipophorin)
Once synthesized in the oenocytes, the alkene precursor, 2-methyl-Z7-octadecene, must be transported to the pheromone gland for the final stage of biosynthesis. researchgate.netnih.goviastate.edu This transport occurs through the hemolymph, the insect equivalent of blood. researchgate.netiastate.edu The primary carrier molecule implicated in this process is lipophorin, a lipoprotein that functions in lipid transport throughout the insect body. researchgate.netiastate.edunih.gov
Evidence for this transport mechanism includes the identification of 2-methyl-Z7-octadecene and its saturated analogs, 2-methyl-octadecane and 2-methyl-hexadecane, in the hemolymph of female gypsy moths. iastate.edu Notably, the pheromone itself, this compound, is not detected in the hemolymph, indicating that the final epoxidation step occurs specifically within the pheromone gland. iastate.edu The levels of the alkene precursor in the hemolymph have been observed to increase in correlation with the rise of disparlure titers in the pheromone gland, further supporting this transport pathway. iastate.edu
Upon reaching the pheromone gland, the alkene precursor is unloaded from the lipophorin carrier and is then converted into the active epoxide, this compound. researchgate.netnih.govcapes.gov.br This final conversion is catalyzed by an epoxidase enzyme within the pheromone gland. nih.gov The spatial separation of precursor synthesis in the oenocytes and final pheromone production in the pheromone gland, connected by a specific transport system, represents an efficient and controlled biosynthetic strategy. researchgate.netiastate.edu
Molecular and Neurophysiological Mechanisms of Cis + Disparlure Perception
Olfactory Receptor Neuron (ORN) Response to Pheromone
The initial detection of cis-(+)-disparlure occurs at the olfactory receptor neurons (ORNs) housed within specialized sensory hairs, called sensilla trichodea, located on the male moth's antennae. oup.comresearchgate.net These neurons are responsible for converting the chemical signal of the pheromone into an electrical signal that can be processed by the moth's central nervous system. nih.govwikipedia.org
Single-cell recordings, a more precise technique, allow researchers to measure the firing rate of individual ORNs. These recordings have revealed that specialized ORNs within the sensilla trichodea are highly sensitive and selective for this compound. oup.com Each sensillum typically houses two ORNs, one that responds to the attractive (+)-enantiomer and another that responds to the antagonistic (-)-enantiomer. oup.com The activation of the ORN specific to this compound initiates a cascade of events, including the opening of ion channels and the generation of action potentials, which are then transmitted to the brain. wikipedia.org
The response of ORNs to disparlure (B1670770) is both dose-dependent and highly enantiomer-selective. nih.govpsu.edu This means that the strength of the neuronal response increases with the concentration of the pheromone, and the neurons respond much more strongly to the naturally produced this compound than to its non-natural enantiomer, cis-(-)-disparlure. nih.govpsu.edu In fact, cis-(-)-disparlure acts as a behavioral antagonist, inhibiting the attraction of males to the (+)-enantiomer. psu.eduresearchgate.net
Field trapping experiments have corroborated these electrophysiological findings, showing that lures containing highly enantiopure (+)-disparlure are significantly more effective at capturing male gypsy moths than racemic mixtures or lures containing the (-)-enantiomer. psu.edusfu.ca The dose-response relationship for (+)-disparlure shows that as the amount of the pheromone increases, so does the trap catch, up to a certain point. psu.edu Conversely, the presence of the (-)-enantiomer in racemic mixtures reduces the effectiveness of the lure. psu.edu This enantiomeric discrimination is a critical feature of the gypsy moth's olfactory system, ensuring that males are attracted specifically to conspecific females and not to other species or environmental odors. nih.gov
Electrophysiological Characterization (e.g., Electroantennography, Single-Cell Recordings)
Pheromone-Binding Proteins (PBPs) and Ligand Interaction
Before reaching the olfactory receptors on the dendritic membrane of the ORNs, the hydrophobic disparlure molecules must traverse the aqueous sensillum lymph that fills the sensilla. researchgate.netnih.gov This transport is facilitated by highly abundant, water-soluble proteins known as pheromone-binding proteins (PBPs). nih.govresearchgate.net In the gypsy moth, two main PBP subtypes have been identified: LdisPBP1 and LdisPBP2. nih.govsfu.ca
A remarkable feature of the gypsy moth's PBP system is its ability to discriminate between the two enantiomers of disparlure. researchgate.netijbs.com LdisPBP1 and LdisPBP2 exhibit opposite binding affinities for the disparlure enantiomers. researchgate.netsfu.ca LdisPBP2 shows a higher affinity for the behaviorally active (+)-disparlure, while LdisPBP1 has a higher affinity for the antagonistic (-)-disparlure. researchgate.netijbs.comnih.gov This differential binding is a key molecular mechanism underlying the enantiomer-selective response of the ORNs. researchgate.net
| PBP Subtype | Higher Affinity Ligand | Dissociation Constant (Kd) for (+)-disparlure (μM) | Dissociation Constant (Kd) for (-)-disparlure (μM) |
|---|---|---|---|
| LdisPBP1 | (-)-disparlure | 7.1 | 2.2 |
| LdisPBP2 | (+)-disparlure | 1.8 | 3.2 |
This table summarizes the differential binding affinities of the two main pheromone-binding proteins in Lymantria dispar for the enantiomers of disparlure. Data compiled from various studies. nih.gov
The interaction between disparlure and the PBPs is a dynamic process involving both association and dissociation. sfu.ca Kinetic studies have revealed that the binding and release of disparlure by PBPs are crucial for pheromone transport and delivery to the receptors. nih.govcapes.gov.br The kinetics of these interactions differ between the two PBP subtypes. LdisPBP2, which binds the active (+)-enantiomer, exhibits slow association and dissociation rates with its ligands. nih.govcapes.gov.br In contrast, LdisPBP1 has been shown to have much faster association and dissociation kinetics. sfu.ca
A proposed kinetic model for the interaction of disparlure with LdisPBP2 suggests a two-step binding process. nih.gov The first step involves the rapid, initial binding of the pheromone to an external site on the protein. nih.gov This is followed by a slower second step, where the pheromone becomes embedded into the internal binding pocket of the PBP. nih.gov This two-step mechanism may play a role in the efficient capture of pheromone molecules from the air and their subsequent release at the receptor membrane. nih.gov
The binding of disparlure to a PBP induces a conformational change in the protein. nih.govresearchgate.net This structural transition is thought to be essential for the PBP's function in solubilizing the hydrophobic pheromone and interacting with the olfactory receptor. researchgate.net The structure of PBPs typically consists of several alpha-helices that form a hydrophobic binding pocket. ijbs.comnih.gov
Studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have shown that the binding of disparlure enantiomers can cause distinct conformational changes in LdisPBP1 and LdisPBP2. sfu.caresearchgate.net For LdisPBP1, the binding of the (-)-enantiomer leads to different interactions with protein residues compared to the (+)-enantiomer. researchgate.netresearchgate.net Furthermore, the conformation of PBPs can also be influenced by the pH of the surrounding environment. nih.govresearchgate.net It has been proposed that the acidic environment near the dendritic membrane of the ORN could trigger a pH-induced conformational change in the PBP, leading to the release of the pheromone at the receptor site. nih.gov These dynamic changes in protein structure are critical for the precise delivery of the pheromone and the specific activation of the olfactory signaling cascade.
Structural Basis of Non-Covalent Interactions within PBP Binding Pockets
The initial and highly selective step in the perception of this compound by the male gypsy moth (Lymantria dispar) occurs within the sensillum lymph of the antennal hairs, mediated by Pheromone-Binding Proteins (PBPs). The gypsy moth possesses two such proteins, LdisPBP1 and LdisPBP2, which exhibit remarkable enantioselectivity. LdisPBP2 displays a preferential binding affinity for the behaviorally active pheromone, this compound, whereas LdisPBP1 shows a higher affinity for its antagonist, the (–)-enantiomer. nih.govresearchgate.net This discriminatory capability is rooted in the specific non-covalent interactions between the pheromone molecule and the amino acid residues lining the hydrophobic binding pocket of the PBP.
Homology modeling and structural studies reveal that both PBPs are comprised of alpha-helical domains that form a large internal hydrophobic cavity. ijbs.com The binding of this compound within this pocket is a dynamic process involving precise molecular recognition. Docking simulations and spectroscopic analyses have identified key interactions. For instance, in LdisPBP1, the this compound molecule is thought to form a hydrogen bond with the residue Lysine-94 (Lys94) and engage in π-π stacking interactions with Phenylalanine-36 (Phe36). ijbs.com
The binding mechanism is not a simple lock-and-key fit but involves a progressive interaction. It has been proposed that the pheromone first binds to an external site on the PBP, a process potentially assisted by the protein's flexible C-terminal segment, before being embedded into the internal binding pocket. sfu.cacapes.gov.brcore.ac.uk This two-step model suggests a more complex role for PBPs than mere solubilization and transport. sfu.cacapes.gov.br
Furthermore, the binding and release mechanism is modulated by the pH of the surrounding environment. nih.gov The structure of the PBPs undergoes a conformational change in response to pH shifts. researchgate.netnih.gov At a lower pH, such as that believed to exist near the dendritic membrane of the olfactory neuron, the PBP's conformation changes, which is thought to facilitate the release of the pheromone onto the olfactory receptor. nih.gov Specifically for LdisPBP1, studies at an acidic pH of 4.5 show a structure with seven helices where the C-terminal residues occupy the internal binding pocket, limiting its capacity to bind ligands. nih.gov The transition between conformations occurs between pH 5.6 and 6.0, suggesting that at neutral pH, the protein exists as a mixture of at least two conformations, which has significant implications for the ligand binding and release cycle. nih.gov These pH-induced structural transitions are crucial for the PBP to perform its dual function of binding the pheromone in the bulk lymph and releasing it at the receptor membrane. researchgate.netnih.gov
| Protein | Function | Higher Affinity Ligand | Key Interacting Residues (Predicted) |
| LdisPBP1 | Pheromone Binding | (-)-disparlure nih.govresearchgate.net | Phe36, Lys94 ijbs.com |
| LdisPBP2 | Pheromone Binding | This compound nih.gov | Lys121 (with analogs) ijbs.com |
Intracellular Signal Transduction Pathways in ORNs
Once the PBP-pheromone complex reaches the dendritic membrane of an Olfactory Receptor Neuron (ORN), the this compound molecule is transferred to a specific olfactory receptor (OR), initiating an intracellular signaling cascade that converts the chemical signal into an electrical one. nih.govscispace.com In insects, the molecular mechanisms underlying this transduction are complex and appear to involve both ionotropic (ligand-gated ion channels) and metabotropic (G protein-coupled) pathways. ijbs.comresearchgate.netfrontiersin.org
The traditional model of olfaction in many animals involves G Protein-Coupled Receptors (GPCRs). In this metabotropic pathway, the binding of a ligand to the receptor activates an associated G protein. oup.comntnu.no Evidence suggests that this mechanism also plays a role in insect pheromone detection. scispace.comresearchgate.net Upon stimulation with pheromones, a rapid, transient increase in the concentration of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) has been observed, a hallmark of GPCR-mediated signaling. ntnu.no The transduction process is dependent on the presence of G proteins, which have been identified in insect antennae. ntnu.no Though insect ORs show no amino acid sequence similarity to vertebrate GPCRs, the potential for them to couple to G proteins and initiate a metabotropic cascade remains an area of active research, suggesting a dual or hybrid signaling model. ijbs.comnih.gov
A growing body of evidence points to a more direct and rapid ionotropic mechanism in insect olfaction. ijbs.comnih.gov In this model, the olfactory receptors are not typical GPCRs but are instead ligand-gated ion channels. researchgate.netnih.gov Insect ORs are composed of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor known as Orco. ijbs.comresearchgate.net This OrX-Orco complex forms a heteromeric, non-selective cation channel. researchgate.netnih.gov Upon binding of the specific pheromone, such as this compound, the channel opens, allowing an influx of cations. This direct gating provides a rapid response, and experiments in heterologous expression systems have shown that odor-induced currents can be generated independently of G protein activity. frontiersin.orgnih.gov This suggests that insect olfactory receptors represent a novel class of protein that combines the ligand-binding function of a receptor with the channel function of an ion pore. nih.govmdpi.com
Second messenger systems are the downstream consequence of metabotropic, G protein-mediated signal transduction. In the context of moth olfaction, the primary second messenger implicated is inositol 1,4,5-trisphosphate (IP3). frontiersin.orgntnu.no Following pheromone binding to a receptor coupled to a G protein, the activated G protein stimulates the enzyme phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane into IP3 and diacylglycerol (DAG). The rapid and transient increase of IP3 concentration occurs within the timeframe of the receptor potential. ntnu.no IP3 then diffuses through the cytoplasm and binds to IP3-gated ion channels on intracellular calcium stores, and potentially on the plasma membrane, causing them to open and leading to a further influx of cations, which contributes to the depolarization of the neuron. frontiersin.orgntnu.no There is also evidence for the involvement of cyclic AMP (cAMP) in some insect olfactory pathways, suggesting that multiple second messenger systems can operate, sometimes within the same neuron, to fine-tune the olfactory response. researchgate.net
Involvement of Ligand-Gated Ion Channels
Neural Processing in the Central Nervous System
The depolarization of the ORN, initiated by the ion influx from transduction events, generates an action potential if it reaches the threshold. This electrical signal travels along the axon of the ORN from the antenna into the insect's brain. nih.gov The first processing center for olfactory information is a pair of structures in the deutocerebrum called the antennal lobes (AL). nih.govfrontiersin.org
The AL is not a homogenous structure but is organized into distinct, spherical neuropils known as glomeruli. nih.gov These glomeruli are the functional units of the AL, acting as the primary sensory ganglia for olfactory information. All ORNs that express the same type of olfactory receptor project their axons to the same single glomerulus. This anatomical convergence creates a highly organized "odor map" where specific pheromone components like this compound activate a specific, identifiable glomerulus.
Within the glomerulus, the axon terminals of the ORNs form synapses with the dendrites of two main types of neurons: local interneurons (LNs) and projection neurons (PNs). ntnu.nofrontiersin.org LNs are typically inhibitory (GABAergic) and their processes often extend across multiple glomeruli, mediating lateral inhibition which sharpens the contrast between the signals from different glomeruli, enhancing odor discrimination. ntnu.no PNs are the output neurons of the AL. They receive the processed signal within a glomerulus and transmit this information via antennocerebral tracts to higher brain centers, including the mushroom bodies and the lateral protocerebrum, for further processing, integration with other sensory information, and the ultimate generation of a behavioral response, such as upwind flight towards the pheromone source. nih.govfrontiersin.org
Projection Neuron Pathways to Higher Brain Centers
Following initial processing within the macroglomerular complex (MGC) of the antennal lobe, information about the primary pheromone component, this compound, is relayed to higher-order processing centers in the insect brain. This crucial transmission is carried out by a class of output neurons known as projection neurons (PNs). biologists.com These neurons act as conduits, carrying the refined olfactory signal from the primary processing hub of the antennal lobe to the protocerebrum, where it is integrated to guide learning, memory, and ultimately, behavioral responses such as upwind flight towards a potential mate. researchgate.netnih.gov
In moths, the axons of these projection neurons bundle together to form distinct pathways called antennal-lobe tracts (ALTs). biologists.comfrontiersin.org Research on various moth species has established that PNs originating from the MGC predominantly travel through the medial antennal-lobe tract (m-ALT) to innervate two principal regions of the protocerebrum: the mushroom bodies (MBs) and the lateral horn (LH), also referred to as the lateral protocerebrum (LPC). biologists.comnih.govnih.gov
The mushroom bodies are critical higher-order centers widely implicated in olfactory learning and memory formation. nih.gov PNs from the MGC typically form synapses in the calyces, the main input region of the mushroom bodies. nih.govnih.gov Here, the pheromonal information can be associated with other sensory inputs and past experiences, allowing for behavioral plasticity. The lateral horn, conversely, is more closely associated with orchestrating innate, hard-wired behavioral responses to odors. nih.gov The divergence of the pheromone signal to these two distinct brain regions suggests a dual processing strategy, where the same chemical cue can be used for both learned associations and stereotyped behaviors.
While direct intracellular staining and recording studies specifically detailing the projection neuron pathways for this compound in Lymantria dispar are limited, extensive research in other moth species provides a robust model for how these circuits are organized. Studies in species like the sphinx moth (Manduca sexta), the silkmoth (Bombyx mori), and the turnip moth (Agrotis ipsilon) have revealed detailed morphological and physiological properties of these neurons. biologists.comoup.comnih.gov
Typically, these are uniglomerular projection neurons (uPNs), meaning their dendritic arborizations are confined to a single glomerulus within the MGC. nih.gov This anatomical arrangement preserves the specificity of the signal received from the olfactory receptor neurons tuned to a particular pheromone component. For instance, in Agrotis ipsilon, PNs with dendrites in the MGC exhibit multiphasic response patterns (excitation followed by inhibition) to pheromone stimulation. biologists.com These PNs project via the medial tract to terminate in specific regions of the mushroom body calyces and the lateral horn. biologists.com This highly organized projection maintains a labeled-line-like system from the antenna to higher brain centers, ensuring the fidelity of the pheromone signal.
The table below summarizes the typical characteristics and pathways of MGC projection neurons based on detailed studies in representative moth species, which serves as the prevailing model for the pathways processing this compound.
Table 1: Representative Characteristics of MGC Projection Neuron Pathways in Moths
| Property | Description | Relevant Species (Model) |
| Neuron Type | Predominantly uniglomerular projection neurons (uPNs) with cell bodies located in the medial or lateral cell clusters of the antennal lobe. nih.gov | Manduca sexta, Heliothis virescens |
| Dendritic Input | Dendrites arborize within a specific glomerulus of the Macroglomerular Complex (MGC), receiving synaptic input from pheromone-specific olfactory receptor neurons. capes.gov.br | Trichoplusia ni, Bombyx mori |
| Primary Axon Tract | Axons primarily traverse the medial antennal-lobe tract (m-ALT) to reach the protocerebrum. biologists.comnih.gov | Agrotis ipsilon, Manduca sexta |
| Higher Brain Targets | Axon terminals form synapses in the calyces of the mushroom bodies and specific subregions of the lateral horn/lateral protocerebrum. biologists.comnih.gov | Agrotis ipsilon, Helicoverpa armigera |
| Physiological Response | Often exhibit complex, multiphasic responses (excitation, inhibition) to pheromone stimulation. The response can be highly specific to a single pheromone component. biologists.comnih.gov | Agrotis ipsilon, Manduca sexta |
| Function | Transmit precisely encoded information about pheromone identity and concentration to centers for memory formation (Mushroom Body) and innate behavioral control (Lateral Horn). nih.govnih.gov | General model across Lepidoptera |
Structure Activity Relationship Sar Studies of Cis + Disparlure
Identification of Critical Structural Motifs for Pheromonal Activity
Through systematic evaluation of synthetic analogues, researchers have delineated several structural motifs that are indispensable for the pheromonal activity of cis-(+)-disparlure.
The epoxide ring is a fundamental component for the biological activity of disparlure (B1670770). ijbs.com The geometry and electron density of the epoxide are distinct from other functional groups. oup.com The oxygen atom's lone pairs of electrons are believed to be crucial for interacting with the receptor site. oup.com Studies comparing disparlure to analogues where the epoxide is replaced by other functional groups, such as an alkene, have demonstrated a significant loss of activity. For instance, the alkene analogue (7Z)-2-methyloctadec-7-ene acts as a strong antagonist in the gypsy moth. oup.com This highlights the specific requirement for the oxirane ring.
The 2-methyl substituent on the longer alkyl chain is another critical factor for potent pheromonal activity. nih.govoup.com Analogues lacking this methyl group are significantly less active and can even be antagonistic. oup.com This suggests that the methyl group is a key recognition element, likely fitting into a specific hydrophobic pocket within the receptor and contributing to the precise conformational lock-and-key mechanism required for signal transduction.
Chirality is an essential property for the behavioral activity of disparlure. oup.comnih.gov The natural pheromone produced by the female gypsy moth is the (+)-enantiomer, which has the absolute configuration (7R,8S). nih.govpnas.org This specific stereoisomer is the most potent attractant for male moths. nih.govtandfonline.com The opposite enantiomer, (7S,8R)-(-)-disparlure, is not only inactive as an attractant but also acts as a behavioral antagonist. tandfonline.comjst.go.jp When present in a racemic mixture, the (-)-enantiomer significantly reduces the trap catch of male moths compared to pure (+)-disparlure. nih.gov This enantiomer-specific recognition is mediated by two different pheromone-binding proteins (PBP1 and PBP2) in the male moth's antennae, which exhibit different affinities for the two enantiomers. nih.govresearchgate.net PBP2 shows a higher affinity for the active (+)-disparlure, while PBP1 has a greater affinity for the inhibitory (-)-disparlure. nih.gov
Positional Specificity of the Epoxide Group
Effects of Stereoisomers on Biological Response
The stereochemistry of disparlure is paramount in determining the nature and intensity of the biological response in the gypsy moth. The distinct effects of its enantiomers provide a classic example of stereospecificity in chemical communication.
The (+)-enantiomer of disparlure, (+)-(7R,8S)-7,8-epoxy-2-methyloctadecane, is the primary agonist that elicits the attraction and mating behavior in male gypsy moths. nih.govpnas.org As the naturally produced sex pheromone, it binds to specific olfactory receptors on the male's antennae, initiating a nerve impulse that leads to upwind flight towards the female. nih.gov Field tests have consistently shown that pure (+)-disparlure is a highly effective and potent attractant. tandfonline.comresearchgate.net The agonistic activity is dose-dependent and highly specific to this particular stereoisomer, demonstrating the exquisite tuning of the insect's olfactory system. nih.gov The interaction between the (+)-enantiomer and its specific pheromone-binding protein, PBP2, is the critical first step in the signal transduction cascade that results in the characteristic behavioral response. researchgate.net
Table of SAR Findings for this compound
| Structural Feature | Modification | Effect on Biological Activity | Reference |
| Functional Group | Epoxide replaced with alkene | Loss of activity; antagonist behavior | oup.com |
| Stereochemistry | cis- to trans-configuration | Significant reduction in activity | researchgate.net |
| Substituent | Removal of 2-methyl group | Reduced activity; antagonism | oup.com |
| Epoxide Position | Relocation from C7-C8 | Substantial loss of attractiveness | oup.comresearchgate.net |
| Absolute Configuration | (7R,8S) changed to (7S,8R) | Loss of attraction; strong behavioral antagonist | nih.govtandfonline.comjst.go.jp |
Antagonistic Effects of the (-)-Enantiomer on Male Behavioral Response
The biological activity of the gypsy moth (Lymantria dispar) sex pheromone is highly enantiomer-specific. While the female gypsy moth naturally releases the (+)-enantiomer of disparlure, known as this compound or (7R,8S)-7,8-epoxy-2-methyloctadecane, to attract males, its stereoisomer, the (-)-enantiomer or (7S,8R)-(-)-disparlure, exhibits a strong antagonistic effect on male behavior. nih.govjst.go.jpontosight.ai The (-)-enantiomer does not attract male gypsy moths; instead, it actively inhibits their response to the attractive (+)-enantiomer. jst.go.jppsu.eduusda.govoup.com This inhibitory action has been observed in various behavioral assays, including field trapping experiments and analyses of specific flight behaviors. psu.educore.ac.uk
Research has demonstrated that the presence of the (-)-enantiomer significantly reduces the trap catch of male gypsy moths when mixed with the (+)-enantiomer. psu.edu The antagonistic effect manifests in several key male behaviors required for locating a female. These include the disruption of long-range upwind flight towards the pheromone source, a reduced likelihood of landing on the baited trap, and a shorter duration of the close-range "searching" behavior, which involves wing fanning while walking on the trap surface. psu.edu This behavioral antagonism is so pronounced that (-)-disparlure is considered a key factor in reproductive isolation between the gypsy moth and the closely related nun moth (Lymantria monacha), which uses a pheromone blend containing (-)-disparlure. researchgate.netresearchgate.net
The mechanism for this inhibition is rooted in the gypsy moth's specialized olfactory system. Male gypsy moths possess distinct receptor neurons on their antennae specifically tuned to detect the (-)-enantiomer. core.ac.ukresearchgate.net Stimulation of these specialist receptor cells by (-)-disparlure sends an inhibitory signal that counteracts the attractive signal generated by the (+)-enantiomer, effectively cancelling the mating response. core.ac.ukresearchgate.netresearchgate.net
Implications of Racemic Mixtures on Olfactory Perception and Behavioral Efficacy
The opposing biological activities of the disparlure enantiomers have significant implications for the use of synthetic pheromones in pest management. A racemic mixture, which contains equal parts of the (+)- and (-)-enantiomers, is substantially less attractive to male gypsy moths than a lure containing only the pure (+)-enantiomer. nih.govpsu.edunih.gov Field studies have consistently shown that traps baited with lures enriched in the (+)-enantiomer capture significantly more male moths than those baited with a 50:50 racemic mixture. psu.edu
The reduced efficacy of racemic disparlure is a direct consequence of the antagonistic effect of the (-)-enantiomer on olfactory perception and subsequent behavior. psu.edu At the molecular level, the male gypsy moth's olfactory system is equipped to discriminate between the two enantiomers. This is facilitated by two distinct pheromone-binding proteins (PBPs) found in the sensillum lymph of the antennae: LdisPBP1 and LdisPBP2. nih.govsfu.ca Research has shown that LdisPBP2 displays a preferential binding affinity for the attractive (+)-disparlure, while LdisPBP1 binds more selectively to the antagonistic (-)-disparlure. nih.govresearchgate.netnih.govsfu.ca This differential binding is the first step in a neural pathway that allows the moth to perceive the enantiomers as separate signals, one excitatory and one inhibitory. researchgate.netsfu.ca
Despite the lower attraction of racemic mixtures, they are widely used in mating disruption applications. usda.govoup.com This is primarily due to economic factors, as the synthesis of racemic disparlure is less costly than the production of the enantiomerically pure (+) form. usda.govoup.com In mating disruption, the goal is not necessarily to attract moths to a trap, but to permeate the atmosphere with pheromone signals to confuse them and prevent them from locating females. The racemic mixture is considered sufficiently effective for this purpose. usda.gov The presence of the (-)-enantiomer may even contribute to the disruptive effect by actively inhibiting the male's response to any naturally occurring (+)-disparlure released by females. usda.govoup.com
The following table presents data from field trapping experiments, illustrating the impact of varying enantiomeric ratios of disparlure on the number of male gypsy moths captured.
Table 1: Attraction of Male Gypsy Moths to Various Enantiomeric Ratios of Disparlure
This interactive table summarizes research findings on how the ratio of this compound to its (-)-enantiomer affects trap catch efficacy. Data is based on field experiments conducted by Cardé et al. (1977). psu.edu
| Nominate (+):(-) Ratio | Dispenser Dose (µg) | Mean Trap Catch |
| 94:6 | 1 | 24.3 |
| 75:25 | 1 | 15.5 |
| 50:50 (Racemic) | 1 | 3.5 |
| 25:75 | 1 | 1.8 |
| 6:94 | 1 | 0.8 |
| Unbaited Control | 0 | 0.2 |
Design, Synthesis, and Evaluation of Cis + Disparlure Analogues and Derivatives
Development of Agonists and Synergists for Pheromone Response
The search for compounds that can mimic or enhance the effect of cis-(+)-disparlure has led to the creation of various structural analogues. Agonists are compounds that can elicit a similar response to the natural pheromone, while synergists are compounds that, when combined with the pheromone, produce a response greater than the sum of their individual effects.
One notable class of synthetic analogues is based on an oxaspiropentane framework, which replaces one of the aliphatic chains of disparlure (B1670770) with a cyclopropyl (B3062369) group while retaining the essential epoxide ring. nih.govoup.comoup.com Electrophysiological and behavioral studies have identified both agonists and antagonists within this group. For example, 4-(1-Oxaspiro[2.2]pent-2-yl)butan-1-ol was found to be an effective agonist, proving more stimulating than (+)-disparlure in electroantennogram (EAG) assays and showing an additive effect when blended with the natural pheromone. nih.govoup.comoup.com
Another approach involves creating conformationally restricted mimics. Researchers have synthesized analogues with a core structure derived from 5-(2'-hydroxyethyl)cyclopent-2-en-1-ol. nih.gov While these compounds showed little to no antennal response on their own, some exhibited significant synergistic effects when applied simultaneously with (+)-disparlure, causing an enhancement of the antennal depolarization. nih.gov This suggests that these mimics may stabilize a particular active conformation of the pheromone-binding protein (PBP), thereby potentiating the effect of the natural pheromone. nih.gov
The table below summarizes key findings for selected disparlure agonists and synergists.
Table 1: Examples of this compound Agonists and Synergists
| Compound Name | Class | Observed Bioactivity | Research Finding Reference |
|---|---|---|---|
| 4-(1-Oxaspiro[2.2]pent-2-yl)butan-1-ol | Oxaspiropentane Derivative | Agonist: More stimulating than (+)-disparlure in EAG assays; showed additive effects in blends. | nih.govoup.comoup.com |
Creation of Antagonists and Inhibitors of Pheromonal Activity
Antagonists are compounds that block or diminish the response to the natural pheromone. The development of such inhibitors is crucial for understanding olfactory mechanisms and for potential use in mating disruption strategies. researchgate.netresearchgate.net
The unnatural enantiomer, (-)-disparlure, is a well-known antagonist of (+)-disparlure. nih.gov While it does not attract male gypsy moths on its own, its presence in racemic mixtures significantly reduces the attractant efficacy of the (+)-enantiomer. nih.gov This inhibitory effect highlights the high degree of enantiomeric selectivity in the gypsy moth's olfactory system.
Synthetic efforts have also yielded potent antagonists. Within the same class of oxaspiropentane derivatives that produced agonists, the compound 2-Decyl-1-oxaspiro[2.2]pentane was identified as a strong antagonist. nih.govoup.comoup.com In EAG bioassays, this compound produced a negligible response on its own but significantly decreased the antennal response to (+)-disparlure when presented in a 1:1 blend. oup.comoup.com Single-cell recordings confirmed that this antagonist stimulates a different receptor neuron than the one activated by (+)-disparlure, effectively interfering with the specific pheromone signal. oup.com
Furthermore, certain conformationally restricted mimics have been shown to act as inhibitors. nih.gov One such compound was found to inhibit a subsequent stimulus from the pheromone, suggesting a lasting blocking effect at the receptor or PBP level. nih.gov
The table below details examples of disparlure antagonists.
Table 2: Examples of this compound Antagonists and Inhibitors
| Compound Name | Class | Observed Bioactivity | Research Finding Reference |
|---|---|---|---|
| (-)-Disparlure | Enantiomer | Antagonist: Reduces male attraction to (+)-disparlure in racemic mixtures. | nih.gov |
| 2-Decyl-1-oxaspiro[2.2]pentane | Oxaspiropentane Derivative | Antagonist: Strongly decreased EAG response to (+)-disparlure in a blend. | nih.govoup.comoup.com |
Synthesis of Conformationally Restricted Pheromone Mimics
To probe the specific three-dimensional shape that (+)-disparlure adopts when binding to its receptor, researchers have designed and synthesized conformationally restricted mimics. nih.govnih.gov These molecules are less flexible than the natural pheromone, locking certain structural features into place to test their importance for biological activity.
A notable series of such mimics was developed based on a 5-(2'-hydroxyethyl)cyclopent-2-en-1-ol core. nih.gov This scaffold was chosen to constrain the relative positions of the functional groups that mimic the epoxide and alkyl chains of disparlure. By synthesizing mini-libraries and individual pure compounds with varying substituents (e.g., ethyl groups), a clear structure-activity relationship was established through EAG experiments. nih.gov
The results showed that while these mimics were not strong agonists themselves, they significantly modulated the antennal response to the natural pheromone. nih.gov Several of the synthesized compounds prolonged the stimulation of the antenna, which was observed as a widening of the EAG peaks. nih.gov This effect was hypothesized to be due to the stabilization of a particular conformation of the pheromone-binding protein, LdisPBP2. nih.gov Indeed, a correlation was found between compounds that caused PBP2 to adopt a conformation similar to that induced by the pheromone and those that caused the EAG peak widening. nih.gov
Bioactivity Assessment of Heteroatom-Containing Analogues (e.g., Oxa, Thia Derivatives)
Replacing a methylene (B1212753) (CH₂) group in the backbone of disparlure with a heteroatom like oxygen (oxa) or sulfur (thia) creates analogues that can provide insight into the electronic and conformational requirements for PBP binding and biological activity. researchgate.netresearchgate.net
Racemic and enantiopure oxa and thia analogues of (+)-disparlure have been synthesized where the heteroatom is placed at either the 5- or 10-position of the carbon chain. researchgate.netresearchgate.net Ab initio calculations revealed that the introduction of a heteroatom alters the conformational landscape around key dihedral angles of the molecule. researchgate.net
Binding studies with the two gypsy moth PBPs, LdisPBP1 and LdisPBP2, yielded significant findings. An enhancement of binding affinity was observed for the sulfur-containing analogues compared to the natural pheromone. researchgate.net Docking simulations onto homology models of the PBPs suggested that the internal binding pocket of LdisPBP1 exhibits higher selectivity than that of LdisPBP2, which was consistent with the in vitro binding assay results. researchgate.net These studies also showed that the enantiomers of the analogues adopted different conformations within the PBP binding pockets, providing a structural basis for the observed enantiomer discrimination. researchgate.net
The table below summarizes the characteristics of synthesized heteroatom-containing analogues.
Table 3: Bioactivity of Heteroatom-Containing Disparlure Analogues
| Analogue Type | Position of Heteroatom | Key Finding | Research Finding Reference |
|---|---|---|---|
| 5-Oxa Analogue | C5 | Alters conformational landscape; used in PBP binding studies. | researchgate.netresearchgate.net |
| 10-Oxa Analogue | C10 | Alters conformational landscape; used in PBP binding studies. | researchgate.netresearchgate.net |
| 5-Thia Analogue | C5 | Showed enhanced binding affinity to PBPs compared to disparlure. | researchgate.netresearchgate.net |
Functionalization of Disparlure for Fluorescent or Photoaffinity Probes in PBP Studies
To directly visualize and quantify the binding of disparlure to its PBPs, researchers have functionalized the pheromone to create molecular probes. These probes typically incorporate a fluorescent tag for detection or a photoreactive group for covalent labeling of the binding protein. sfu.canih.govnih.gov
Fluorescent analogues of both (+)-disparlure and (-)-disparlure have been successfully synthesized. nih.gov In one approach, 18-hydroxydisparlure enantiomers were synthesized and coupled to a linker containing an alkyne group. sfu.ca This alkyne then served as a handle for a "click reaction" (copper-catalyzed azide-alkyne cycloaddition) with an azide-modified fluorescent dye, such as 6-carboxyfluorescein (B556484) (6-FAM), to yield the final fluorescent probe. nih.gov
These fluorescently labeled disparlure analogues have proven to be powerful tools. nih.govresearchgate.net Fluorescence binding assays using these probes confirmed the enantiomeric preference of the two gypsy moth PBPs: LdisPBP1 has a stronger affinity for the fluorescent (-)-disparlure analogue, while LdisPBP2 binds more strongly to the fluorescent (+)-disparlure analogue. nih.govresearchgate.net These probes exhibited very strong binding, with dissociation constants (Kd) in the nanomolar range, making them much more sensitive reporters than general-purpose fluorescent probes like N-phenyl-1-naphthylamine (NPN). nih.gov Competitive binding assays, where the natural pheromone displaces the fluorescent probe, have demonstrated that the analogues occupy the same binding site within the PBP as this compound. nih.gov
The design of photoaffinity probes involves incorporating a photoreactive group, such as a diazirine, which upon exposure to UV light can form a covalent bond with nearby amino acid residues in the PBP binding pocket. nih.govopen.ac.uk This technique allows for the permanent labeling and subsequent identification of the specific proteins and binding site residues that interact with the pheromone.
Ecological and Interspecific Communication Roles
Role in Intraspecific Communication and Mating Behavior of Lymantria dispar
The primary and most well-documented role of cis-(+)-disparlure, chemically identified as (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, is as the exclusive sex pheromone released by female Lymantria dispar to attract conspecific males for mating. researchgate.netusda.gov This chemical signal is fundamental to the reproductive cycle of the species. ontosight.ai Following emergence from the pupa, the flightless female moth begins to release the pheromone from glands in her terminal abdominal segments, a behavior known as "calling". animaldiversity.orgcore.ac.uk This process can start within two hours of eclosion. mdpi.com
Male moths, equipped with highly sensitive antennae, detect the pheromone plume in the air and engage in a characteristic upwind flight pattern to locate the calling female. researchgate.netontosight.ai The male's search for a mate is a sequence of behaviors largely mediated by (+)-disparlure, beginning with activation and culminating in copulation. core.ac.uk Research has shown that males rely on the pheromone trail almost until they make physical contact with the female, at which point close-range tactile and visual cues may also become important. researchgate.net The courtship behavior itself is relatively straightforward; a male approaches a female, and if she is receptive, she lifts her wings to permit mating. mdpi.com
The specificity of this communication is remarkable. The biological activity is almost entirely exclusive to the (+) enantiomer. usda.gov Lures containing a high percentage of (+)-disparlure are significantly more effective at trapping males than the racemic mixture, which contains both (+) and (-) enantiomers. psu.edu The attractiveness of a female decreases sharply after the first few days of adulthood, likely due to the depletion of her pheromone supply, making early mating crucial for reproductive success. mdpi.com The entire pheromone communication system, from female calling to male response, is synchronized by daily rhythms, with peak activity occurring during daylight hours. researchgate.netresearchgate.net
Interspecies Interactions and Specificity within the Lymantria Genus
While this compound is a highly effective attractant for L. dispar, its role extends into the realm of interspecific communication, where it helps maintain reproductive isolation among closely related and sometimes co-existing Lymantria species.
The chemical communication systems within the Lymantria genus exhibit significant diversity, which is key to preventing cross-mating. A prime example is the nun moth, Lymantria monacha, a species that can be found in the same habitats as L. dispar in Eurasia. While L. monacha males also respond to (+)-disparlure, the female nun moth produces a more complex pheromone blend. beilstein-journals.orgresearchgate.net This blend includes not only (+)-disparlure but also its enantiomer, (−)-disparlure, as well as (+)-monachalure, (−)-monachalure, and the precursor olefin, (Z)-2-methyl-7-octadecene. beilstein-journals.orgmdpi.comnih.govresearchgate.net The presence and specific ratio of these additional compounds create a species-specific signal that is distinct from that of L. dispar. oup.com
The table below summarizes the key pheromone components for Lymantria dispar and Lymantria monacha, illustrating the chemical basis for species recognition.
| Compound Name | Chemical Name | Role in Lymantria dispar | Role in Lymantria monacha |
| This compound | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane | Primary sex attractant usda.gov | Attractant component beilstein-journals.org |
| (-)-Disparlure | (7S,8R)-cis-7,8-epoxy-2-methyloctadecane | Behavioral antagonist psu.edu | Pheromone blend component beilstein-journals.org |
| (+)-Monachalure | (7R,8S)-cis-7,8-epoxyoctadecane | Antagonistic oup.com | Pheromone blend component beilstein-journals.org |
| (-)-Monachalure | (7S,8R)-cis-7,8-epoxyoctadecane | Not attractive/synergistic | Pheromone blend component beilstein-journals.org |
| (Z)-2-Methyl-7-octadecene | (Z)-2-Methyl-7-octadecene | Inhibitor researchgate.net | Pheromone blend component mdpi.com |
The evolution of distinct pheromone blends is crucial for reproductive isolation. For L. dispar, a high enantiomeric purity of (+)-disparlure is required to elicit a strong male response. The presence of even small quantities of the (−)-enantiomer acts as a behavioral antagonist, significantly reducing the attraction of males and inhibiting the mating sequence. psu.edubeilstein-journals.orgusda.gov This antagonistic effect is a key mechanism that prevents cross-attraction with species like the nun moth, whose pheromone contains (−)-disparlure. beilstein-journals.org
In field studies, traps baited with (+)-disparlure alone can attract males of both L. dispar and L. monacha, indicating a potential for cross-attraction. cambridge.org However, the full pheromone blend of L. monacha is highly specific. The other components in the nun moth's signal, such as monachalure and the olefin precursor, are believed to be responsible for reproductive isolation. oup.com In fact, these compounds can have an antagonistic or inhibitory effect on L. dispar males. researchgate.netoup.com Research on trap spacing for monitoring different Lymantria species found that the pheromone lure for L. monacha had a strong antagonistic effect on the attractiveness of the L. dispar lure. researchgate.net This demonstrates that in a mixed pheromone environment, the unique chemical signatures function to ensure that males are guided to conspecific females, reinforcing species boundaries.
Pheromone Composition in Related Species (e.g., (-)-Disparlure and Monachalure in Lymantria monacha)
Influence on Population Dynamics and Dispersal Patterns
The this compound pheromone system is a critical factor influencing the population dynamics and dispersal of Lymantria dispar. ontosight.ai Because the female is flightless, the species' ability to establish, grow, and spread into new territories is fundamentally linked to the male's capacity to locate a mate. mdpi.com At low population densities, such as at the leading edge of an invasion front, the success of individual males in finding the sparse females is a major limiting factor for population growth and spread. usda.gov The long-range efficacy of the pheromone signal is therefore essential for reproduction and the expansion of the species' range. cambridge.org
The identification and synthesis of disparlure (B1670770) have had a profound impact on the management and, consequently, the human-mediated dynamics of this pest. sci-hub.se Synthetic (+)-disparlure is widely used in extensive trapping networks to monitor population densities, detect new infestations, and track the spread of the moth. usda.govontosight.aimdpi.com
Furthermore, synthetic pheromones are a cornerstone of control strategies like mating disruption. ontosight.ai This technique involves permeating the atmosphere with high concentrations of synthetic disparlure, which confuses males and interferes with their ability to locate females, thereby suppressing mating rates. usda.gov Mating disruption has proven to be particularly effective in controlling low-density populations. mdpi.com By influencing mating success, this compound and its synthetic analogues directly impact population growth rates, outbreak cycles, and the pattern of dispersal across the landscape. usda.govsci-hub.se
Environmental Fate, Persistence, and Degradation Pathways of Cis + Disparlure
Mechanisms of Environmental Adsorption and Re-emission (Ghost Effect)
The term "ghost effect" refers to the persistence of synthetic pheromones in the environment beyond their intended application period, which can be caused by the gradual release of the compound from various surfaces. mdpi.comnih.gov Cis-(+)-disparlure is a relatively large molecule with a high partitioning coefficient, which facilitates its adsorption onto solid surfaces and subsequent evaporation. mdpi.comnih.govresearchgate.net This characteristic is a primary contributor to its notable ghost effect. researchgate.netresearchgate.net
Following aerial or ground application, this compound can be adsorbed by various components within the ecosystem. mdpi.com Research indicates that environmental contamination can occur as the pheromone is adsorbed by tree bark, foliage, and the underlying leaf litter. mdpi.comnih.govresearchgate.net These surfaces then act as reservoirs, contributing to the sustained presence of the pheromone in the treated area. mdpi.comnih.gov The gradual increase in mating success observed after the removal of pheromone dispensers suggests that short-term mating disruption can be attributed to disparlure (B1670770) that has been adsorbed and is then re-emitted from these environmental substrates. mdpi.com
The rate at which this compound is re-emitted from environmental surfaces is influenced by several factors. While long-term persistence observed in some studies has been linked to the continued release from pheromone dispensers rather than extensive environmental contamination, short-term re-emission from surfaces like foliage does occur. mdpi.comnih.govresearchgate.net
Key factors identified as influencing these kinetics include:
Temperature: Field studies have demonstrated that the release rate of disparlure is temperature-dependent. researchgate.net Higher temperatures can increase the volatility of the compound, leading to a faster re-emission rate.
Wind Speed: Air movement affects the concentration of the pheromone in the air. Dense foliage can reduce wind speed, which may lead to a buildup of the pheromone by slowing its dilution into the wider atmosphere. mdpi.comresearchgate.net
Pheromone Formulation: The type of formulation used for dispensing the pheromone, such as plastic laminated flakes or liquid formulations, can influence its persistence and release characteristics. mdpi.comresearchgate.net
The table below summarizes findings on factors that can influence the environmental presence of this compound.
| Factor | Influence on this compound | Research Finding |
| Substrate Type | Adsorption and reservoir potential | Bark, foliage, and leaf litter can adsorb and re-emit the pheromone, acting as temporary environmental sources. mdpi.comnih.gov |
| Temperature | Re-emission rate | The rate of release from dispensers and likely from environmental surfaces is dependent on temperature. researchgate.net |
| Wind Speed | Pheromone concentration | Reduced wind speed, for instance within dense foliage, can lead to a localized increase in pheromone concentration by reducing dilution. mdpi.comresearchgate.net |
| Formulation | Persistence and release rate | Different formulations (e.g., plastic flakes vs. liquid) show different release rates and persistence in the environment. mdpi.comresearchgate.net |
Adsorption to Substrate Surfaces (Bark, Foliage, Leaf Litter)
Biotransformation and Enzymatic Degradation in the Environment
The primary mechanism for the biological breakdown of this compound in insects involves enzymatic action. nih.govnih.govucanr.edu This degradation is crucial for clearing the pheromone signal after initial detection, allowing the male moth to navigate effectively towards the female. nih.govucanr.edu
In the gypsy moth, the degradation of this compound is primarily catalyzed by enzymes known as epoxide hydrolases (EHs). nih.govnih.govwur.nl These enzymes are present in the antennae of the moth. nih.govucanr.edu The EH enzymes facilitate the addition of a water molecule to the epoxide ring of the disparlure molecule. nih.govwur.nl
This biotransformation is enantioselective and results in the conversion of (+)-disparlure into its corresponding diol. nih.gov The major metabolite formed is (7R,8R)-threo-diol, which accounts for approximately 97% of the product, with a minor amount (about 3%) of (7S,8S)-threo-diol also being produced. nih.gov
The metabolites produced through the action of epoxide hydrolase are behaviorally inactive. nih.gov The conversion of the active pheromone, this compound, into the inactive threo-diol effectively terminates the chemical signal. nih.gov This rapid degradation within the insect's sensory organs is a vital part of the pheromone reception and orientation process. nih.govucanr.edu
Epoxide Hydrolase Activity and Metabolite Formation (e.g., Threo-diol)
Influence of Environmental Conditions on Persistence
Despite this, short-term persistence due to adsorption on foliage is acknowledged. mdpi.com The rate of degradation and dissipation can be influenced by climatic factors, although some studies have shown surprisingly similar persistence across markedly different climates, suggesting the formulation's release characteristics can be a dominant factor. mdpi.com Future use of liquid or biodegradable formulations may reduce the long-term environmental persistence of the pheromone. mdpi.comresearchgate.net
Temperature Effects on Release and Degradation Rates
The rate at which this compound is released from its dispenser and subsequently degrades is significantly influenced by temperature. researchgate.netresearchgate.net Laboratory and field studies have consistently shown that the release rate of disparlure is temperature-dependent. mdpi.comresearchgate.net Higher temperatures generally lead to a more rapid release of the pheromone from its matrix. researchgate.netnih.gov
This relationship has been observed in field studies comparing different climatic regions. For instance, in warmer climates such as Virginia, disparlure is expected to be released from formulations at a higher rate compared to cooler climates like Wisconsin. mdpi.com This accelerated release in warmer conditions could potentially impact the efficacy of pheromone-baited traps late in the season, as the lure may be depleted more quickly. researchgate.netnih.gov Conversely, in colder climates like northern Wisconsin and Minnesota, the daily release rates might not be optimal for detection efforts. nih.gov While release rates differ over time due to temperature variations, when measured over the accumulation of degree-days, the rate of release can be uniform. nih.gov The physical characteristics of the formulation also play a crucial role, but variable meteorological conditions like temperature can exert unpredictable influences on the release of disparlure. usda.gov
Climatic Variations in Degradation Profiles
Climatic differences, particularly in temperature and UV radiation, are known to affect the degradation and persistence of pheromones. mdpi.com Studies comparing the environmental fate of this compound in climatically different regions, such as the warmer climate of Virginia (VA) and the cooler climate of Wisconsin (WI), have provided valuable insights. The mean January and July temperatures in the Virginia study area are 1°C and 24°C, respectively, while in the Wisconsin study area, they are –12°C and 19°C. mdpi.com
In a comparative study, the analysis of residual disparlure in Hercon Disrupt® II plastic flake dispensers showed different degradation profiles after field exposure. nih.govmdpi.com In Virginia, the liquid formulation SPLAT GM™ was observed to degrade faster than in Wisconsin, likely due to higher temperatures and increased exposure to UV radiation. mdpi.com Despite these climatic differences, both the Disrupt® II and SPLAT GM™ formulations appeared to release the pheromone at adequate rates for mating disruption in both locations during the year of application. mdpi.com
Interestingly, the residual amount of pheromone one year after application showed significant persistence in both climates. One study found that dispensers could contain between 1.8% and 23.2% of their initial disparlure load one year after aerial application. nih.govresearchgate.net The second-year effects, measured by the suppression of male moth trap catch, were observed in both VA and WI, suggesting that the release rate over two years was functionally similar across these markedly different climates. mdpi.comresearchgate.net This indicates that modern formulations are designed to provide a long-term release profile that can mitigate some of the expected climatic variations in degradation. mdpi.com
| Location (Climate) | Time of Exposure | Mean Residual Pheromone (%) |
|---|---|---|
| Virginia (Warmer) | 10 Weeks (Summer) | ~40% |
| Wisconsin (Cooler) | 10 Weeks (Summer) | ~60% |
| Virginia (Warmer) | Following Year | ~20% |
| Wisconsin (Cooler) | Following Year | ~25% |
Methodologies for Assessing Environmental Persistence and Residue Analysis
A variety of methodologies are employed to assess the environmental persistence of this compound and to conduct residue analysis. These methods combine field sampling, biological effect monitoring, and sophisticated chemical analysis.
A primary method for assessing persistence involves the direct analysis of pheromone dispensers collected from the field after a period of exposure. mdpi.com Researchers deploy formulations like Hercon Luretape® GM or Hercon Disrupt® II in experimental plots. mdpi.comresearchgate.net These dispensers are then collected at various time intervals—ranging from weeks to over a year—to determine the amount of remaining active ingredient. mdpi.com The residual pheromone is extracted from the dispenser matrix using an appropriate organic solvent.
The concentration of this compound in the extract is typically quantified using gas chromatography (GC). beilstein-journals.org For more detailed analysis and confirmation of the compound's identity, gas chromatography-mass spectrometry (GC-MS) is used. beilstein-journals.org This technique allows for the resolution of this compound from other compounds and can be used to identify potential degradation products. wur.nl To determine the enantiomeric excess of the chiral pheromone, specialized derivatization techniques may be employed, converting the epoxide to a cis-N-(α-methylbenzyl)aziridine derivative, which can then be resolved and analyzed by GC-MS. beilstein-journals.orgsfu.ca
In addition to analyzing the dispensers, the biological effect of the persistent pheromone is also assessed. mdpi.com This is commonly done by monitoring the catch of male moths in pheromone-baited traps placed within and around the treated areas. mdpi.comresearchgate.net A significant reduction in trap catch in treated plots compared to untreated control plots indicates that a sufficient concentration of the synthetic pheromone remains in the atmosphere to disrupt mating. mdpi.com This method provides an indirect but biologically relevant measure of the pheromone's environmental persistence and continued activity. mdpi.comresearchgate.net
Mobility studies, while more general, can also be applied. These methodologies may involve spiking the chemical onto a soil column and flushing it with artificial rainwater to determine the ratio of the chemical that leaches into the water versus what remains in the soil, providing a measure of its mobility and potential for translocation in the environment. wur.nl
Advanced Analytical and Characterization Techniques for Cis + Disparlure Research
Spectroscopic Characterization (NMR: ¹H, ¹³C, ²H, ¹⁷O)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of cis-(+)-disparlure.
¹H and ¹³C NMR: These standard NMR techniques are fundamental for confirming the carbon skeleton and proton environment of the molecule. mdpi.com ¹H NMR spectra help identify the protons on the epoxide ring, the long alkyl chains, and the terminal isopropyl group. mdpi.com Concurrently, ¹³C NMR provides data on all carbon atoms, including the characteristic upfield shifts for the carbons of the cis-epoxide ring. mdpi.com The comparison of spectral data with literature values serves as a key verification step in synthetic campaigns.
Interactive Table: Representative NMR Spectral Data for Disparlure (B1670770)
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| ¹H NMR | |
| Epoxide Protons | ~2.65 (m, 2H) |
| Methylene (B1212753) & Methine Protons | ~1.55-1.20 (m, 27H) |
| Methyl Protons | ~0.88 (m, 9H) |
| ¹³C NMR | |
| Epoxide Carbons | ~59.0 |
| Alkyl Chain Carbons | ~39.0, 32.3, 32.0, 29.7, 29.6, 29.4, 28.0, 27.3, 26.4, 26.2, 22.8, 22.7 |
| Terminal Methyl Carbons | ~14.2 |
| Note: Exact chemical shifts can vary slightly based on the specific isomer, solvent, and spectrometer frequency. The data presented is a generalized representation from multiple sources. |
²H and ¹⁷O NMR: The use of isotopically labeled disparlure enantiomers with deuterium (B1214612) (²H) and oxygen-17 (¹⁷O) has enabled sophisticated studies of protein-ligand interactions. sfu.ca While ¹⁷O NMR is challenging due to the low natural abundance and quadrupolar nature of the nucleus, it provides direct insight into the electronic environment of the epoxide oxygen. sfu.canationalmaglab.org ²H NMR, particularly when used with selectively deuterated disparlure analogs, is more practical for monitoring binding events. sfu.ca Changes in the chemical shifts, as well as the spin-lattice (T1) and transverse (T2) relaxation times of the deuterium signals upon binding to PBPs, reveal information about the binding affinity and the conformation of the ligand within the protein's binding pocket. sfu.caresearchgate.net For instance, studies have shown that the binding of disparlure enantiomers to L. dispar PBP1 and PBP2 induces distinct changes in the ²H NMR spectra, reflecting their differing binding preferences. sfu.caresearchgate.net
Chromatographic Analysis (GC-MS, HPLC, Chiral HPLC)
Chromatographic methods are indispensable for separating disparlure from complex mixtures, verifying its purity, and resolving its enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying disparlure in natural extracts, such as those from pheromone glands, and for confirming the identity of synthetic products. mdpi.comsfu.caiastate.edu The gas chromatograph separates components of a mixture, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. mdpi.comiastate.edu It has been used to identify not only disparlure but also its biosynthetic precursor, (Z)-2-methyl-7-octadecene, in the hemolymph and pheromone glands of female gypsy moths. iastate.edunih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification of disparlure and its synthetic intermediates. sfu.caresearchgate.net While standard reversed-phase HPLC cannot separate enantiomers, it is effective for separating diastereomeric derivatives or for general purification based on polarity. sepscience.commdpi.com For instance, HPLC has been used to fractionate pheromone gland extracts for subsequent analysis by GC-EAD (Electroantennographic Detection). researchgate.net
Chiral HPLC: The separation of (+)- and (-)-disparlure enantiomers is critical, as the (-)-enantiomer is a behavioral antagonist. Chiral HPLC, which employs a chiral stationary phase (CSP), is the definitive method for determining the enantiomeric excess (ee) of a synthetic sample. phenomenex.com This technique relies on the differential interaction of each enantiomer with the chiral environment of the column, leading to different retention times and thus, separation. phenomenex.com The enantiopurity of synthetic batches of (+)-disparlure is routinely confirmed to be >99% ee using chiral HPLC. sfu.canih.gov In some cases, derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers can also allow for separation on a standard (achiral) HPLC column. mdpi.comwikipedia.org
Interactive Table: Chromatographic Techniques for Disparlure Analysis
| Technique | Application | Key Information Obtained |
| GC-MS | Identification in natural extracts and synthetic products. | Molecular weight, fragmentation pattern, structural confirmation. mdpi.comsfu.ca |
| HPLC | Purification of intermediates and final products. | Isolation of compounds based on polarity. sfu.ca |
| Chiral HPLC | Determination of enantiomeric purity. | Enantiomeric excess (ee), separation of (+) and (-) enantiomers. sfu.ca |
Biophysical Techniques for Protein-Ligand Interaction Studies (e.g., Equilibrium Binding Assays)
Understanding how this compound interacts with its target pheromone-binding proteins (PBPs) is crucial for deciphering the mechanism of olfaction.
Equilibrium Binding Assays: These assays are used to quantify the binding affinity between disparlure enantiomers and PBPs. nih.govnih.gov A common method involves incubating recombinant PBPs with radiolabeled disparlure. nih.gov After reaching equilibrium, the protein-bound ligand is separated from the free ligand (often by filtration), and the amount of radioactivity in each fraction is measured. nih.govresearchgate.net These experiments allow for the determination of the equilibrium dissociation constant (Kd), which is a measure of binding affinity. nih.govchelatec.com Such assays were instrumental in demonstrating that the two primary PBPs in L. dispar have opposite enantiomeric preferences: PBP1 binds more strongly to (-)-disparlure, while PBP2 shows a higher affinity for the natural pheromone, (+)-disparlure. nih.govnih.gov
Fluorescence Binding Assays: An alternative to radioligand assays, fluorescence-based methods are also widely used. In a typical competitive binding assay, a fluorescent probe like N-phenyl-1-naphthylamine (NPN) occupies the hydrophobic binding pocket of the PBP, resulting in a strong fluorescence signal. When disparlure is added, it displaces the probe, causing the fluorescence to decrease. researchgate.net The extent of this quenching can be used to calculate the binding affinity (Ki) of disparlure for the PBP. referencecitationanalysis.com These assays have corroborated the findings from equilibrium dialysis, confirming the enantioselectivity of PBP1 and PBP2. researchgate.net
Computational Chemistry and Molecular Modeling
Computational approaches provide invaluable, atom-level insights into the structure of this compound and its interactions with PBPs, complementing experimental data.
Ab initio (from first principles) calculations are used to explore the conformational flexibility of the disparlure molecule. researchgate.netresearchgate.netcapes.gov.br These quantum mechanical methods can predict the relative energies of different spatial arrangements (conformers) of the molecule, particularly around key rotatable bonds, such as those flanking the epoxide ring (e.g., C5-C6-C7-C8 and C7-C8-C9-C10). researchgate.netresearchgate.net This analysis reveals the most stable, low-energy shapes the pheromone is likely to adopt. rsc.orgrsc.org Studies have shown that introducing heteroatoms (like oxygen or sulfur) into the disparlure backbone significantly alters this conformational landscape, which in turn affects binding affinity to PBPs. researchgate.netresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. sfu.canih.gov In the context of disparlure, docking simulations are performed using homology models of L. dispar PBP1 and PBP2. sfu.caresearchgate.net These simulations place the disparlure enantiomers into the binding pockets of the proteins and calculate a score based on intermolecular forces like hydrogen bonds and hydrophobic interactions. nih.gov
These simulations have been crucial for:
Visualizing how (+)-disparlure and its enantiomer fit differently within the binding sites of PBP1 and PBP2. researchgate.netresearchgate.net
Identifying key amino acid residues that interact with the pheromone. nih.gov For example, simulations have highlighted potential hydrogen bonding between the epoxide oxygen and specific residues, as well as π-π interactions with aromatic residues like Phenylalanine. nih.gov
Correlating computational models with experimental data from NMR and binding assays to build a comprehensive picture of enantiomeric discrimination. sfu.caresearchgate.net Docking results consistently show that the enantiomers adopt distinct conformations and orientations within the binding pockets, providing a structural basis for the observed differences in binding affinity. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel Biosynthetic Enzymes and Genetic Regulation of Pheromone Production
The biosynthetic pathway of disparlure (B1670770) is unique among moth pheromones, involving the epoxidation of a methyl-branched alkene precursor. researchgate.netnih.govcapes.gov.br Research has successfully outlined the major steps, showing that the pathway begins with the amino acid valine and involves an unusual Δ12 desaturase acting on a methyl-branched substrate. researchgate.netnih.govpnas.org However, a complete enzymatic and genetic picture remains to be drawn.
Future research will focus on the definitive identification and characterization of all enzymes involved in the disparlure biosynthetic pathway. A key target is the "unusual Δ12 desaturase" that introduces the double bond into the methyl-branched fatty acid precursor. pnas.org While its activity has been demonstrated, the gene encoding this enzyme has not been fully characterized. pnas.org Similarly, the specific epoxidase that converts the alkene precursor, 2-methyl-Z7-octadecene, into the final (+)-disparlure in the pheromone gland is a critical area for discovery. researchgate.netnih.gov
Beyond identifying the core enzymes, understanding their genetic regulation is a paramount goal. The production and release of pheromones are tightly controlled processes, often governed by neuropeptides and circadian rhythms. researchgate.net In L. dispar, the Pheromone Biosynthesis-Activating Neuropeptide (PBAN) is known to be involved in controlling pheromone production. uniprot.org Future studies will likely use gene-editing technologies like CRISPR-Cas9 to probe the function of the PBAN gene and its receptors, clarifying their precise role in the regulatory cascade. Furthermore, investigating the influence of "clock genes" on the daily rhythms of disparlure production and emission, a mechanism observed in other insects, presents a promising avenue for research. researchgate.net
Table 1: Key Biosynthetic and Regulatory Elements in Disparlure Production
| Component | Known Function/Characteristic | Future Research Focus |
| Valine | Serves as the starter unit, providing the methyl-branch. nih.govcapes.gov.br | Elucidation of the initial enzymatic steps incorporating valine into fatty acid synthesis. |
| Δ12 Desaturase | Introduces a double bond in a methyl-branched saturated fatty acid substrate. pnas.org | Isolation and characterization of the specific desaturase gene; understanding its unique substrate specificity. |
| Epoxidase | Converts 2-methyl-Z7-octadecene to cis-(+)-disparlure in the pheromone gland. researchgate.netnih.gov | Identification and functional analysis of the specific epoxidase enzyme and its gene. |
| PBAN (Pheromone Biosynthesis-Activating Neuropeptide) | Neuropeptide hormone involved in the control of pheromone production. uniprot.org | Mapping the full signaling pathway activated by PBAN; identifying downstream genetic targets. |
| Clock Genes | Regulate rhythmic pheromone production in other insect species. researchgate.net | Investigating the presence and function of clock genes in regulating the timing of disparlure biosynthesis and release in L. dispar. |
Development of Advanced Analytical Tools for Trace Pheromone Detection and Quantification
The effectiveness of disparlure-based monitoring and mating disruption programs depends on understanding its atmospheric concentration and persistence. Detecting and quantifying pheromones, which are naturally released in picogram to nanogram amounts, presents a significant analytical challenge. researchgate.net
The development of more sensitive and field-deployable analytical tools is a key future direction. While gas chromatography (GC) remains a foundational technique, advanced methods like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offer vastly superior separation power and sensitivity. researchgate.netnih.gov This technology is exceptionally promising for detecting trace amounts of disparlure and its metabolites in complex environmental samples, which would be missed by conventional one-dimensional GC. researchgate.netnih.gov
Furthermore, the frontier of pheromone detection is moving towards real-time, autonomous sensors. "Digital pheromone traps" are an emerging technology that uses integrated cameras and artificial intelligence (AI) to automatically capture images of trapped insects, identify them, and provide real-time population data to a cloud-based platform. topraq.ai Another innovative approach involves creating "bio-inspired" sensors. diva-portal.org These devices utilize actual insect antennae as the sensing element integrated with electronic components, harnessing the exquisite sensitivity and specificity of natural olfactory receptors to detect pheromones at extremely low concentrations. diva-portal.org Such advanced tools could revolutionize pest monitoring by providing continuous, high-resolution data on pest presence and density, enabling more precise and timely control interventions.
Table 2: Comparison of Pheromone Detection Technologies
| Technology | Principle | Advantages | Limitations/Future Development |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies volatile compounds based on their chemical properties. | High accuracy and reliability for identification. | Requires sample collection and laboratory analysis; may lack sensitivity for trace amounts. researchgate.net |
| Two-Dimensional GC (GCxGC) | Provides enhanced separation by passing compounds through two different columns. | Greatly increased resolution and sensitivity; ideal for complex mixtures and trace compound detection. researchgate.netnih.gov | Higher equipment cost and complexity; continued method development needed. |
| Digital Pheromone Traps | Use cameras and AI to automate insect counting and identification in traps. topraq.ai | Provides real-time, remote monitoring of pest populations; reduces manual labor. | Currently focused on insect counting, not direct pheromone quantification. |
| Bio-inspired Sensors | Integrate insect antennae with electronic transducers to detect specific molecules. diva-portal.org | Extreme sensitivity and specificity inherited from biological receptors; potential for real-time detection. | Still in development; challenges in stability and mass production of the biological component. |
Integration of Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) in Pheromone Biology
To gain a holistic understanding of disparlure biology, researchers are moving beyond single-gene or single-protein studies to integrated, systems-level analyses. Multi-omics approaches—which include genomics, transcriptomics (study of expressed genes), proteomics (study of proteins), and metabolomics (study of metabolites)—offer a powerful framework for connecting the genetic blueprint to the final physiological outcome. nih.govmdpi.com
Future research on L. dispar will increasingly employ these strategies. For instance, transcriptomic analysis of the pheromone gland at different developmental stages or times of day can reveal the full suite of genes whose expression is correlated with disparlure production. researchgate.net This can lead to the discovery of previously unknown enzymes, transporters, and regulatory factors. Proteomic analysis of the sensillar lymph fluid in male antennae could identify all the proteins involved in the initial stages of perception, including pheromone-binding proteins (PBPs) and pheromone-degrading enzymes. nih.gov
Metabolomic studies can map the flow of precursors through the biosynthetic pathway and identify the final products and any byproducts. nih.gov Integrating these datasets can provide a comprehensive model of pheromone biology. For example, studies on other lepidopteran species have used transcriptomics and metabolomics to understand how population density influences physiology and behavior. mdpi.com A similar approach in L. dispar could reveal how environmental factors modulate the expression of genes and proteins related to disparlure production and perception, providing a much deeper understanding of its chemical ecology.
Understanding Pheromone Evolution and Diversification in Lepidoptera
The remarkable diversity of pheromone structures across the more than 160,000 species of moths is a testament to powerful evolutionary pressures. elifesciences.org Understanding how these communication systems evolve is crucial for explaining speciation and biodiversity. The evolution of moth pheromones is thought to be driven by the need for species-specific signals to prevent costly mating with the wrong species. deakin.edu.au
Future research will continue to unravel the genetic mechanisms that drive these evolutionary changes. Studies suggest that the duplication of genes involved in pheromone biosynthesis, particularly desaturases, followed by their functional diversification, is a core mechanism for creating novel pheromone components. nih.govpnas.org The evolution of the disparlure pathway, with its unique use of an epoxide and a methyl-branched precursor, likely represents one such evolutionary innovation. researchgate.net
Phylogenetic analyses comparing the pheromone receptor genes across different moth species are also revealing how the male's ability to detect signals co-evolves with changes in the female's pheromone blend. elifesciences.orgfrontiersin.org Research indicates that pheromone receptors form distinct clades and that even small changes in these receptors can lead to dramatic shifts in ligand selectivity. frontiersin.org A key hypothesis in the field is that pheromone evolution occurs in a "conservative-saltational" mode, where blends remain stable within a genus but can undergo large shifts during speciation events. deakin.edu.au Placing the disparlure communication system within this broad evolutionary context will illuminate the selective forces that shaped its unique chemistry and the corresponding male response.
Refined Molecular Modeling and Simulation of Olfactory Processes for Predictive Design
The initial events in olfaction—the binding of a pheromone molecule to a receptor—occur at a scale and speed that are difficult to observe directly. Computational methods, including molecular modeling and dynamic simulations, are becoming indispensable tools for exploring these processes. nih.gov
Significant progress has been made in modeling the pheromone-binding proteins (PBPs) of L. dispar, which are small, soluble proteins in the antennae that bind and transport disparlure to the neuronal receptors. nih.govnih.gov Homology modeling has been used to predict the 3D structures of the two gypsy moth PBPs, LdisPBP1 and LdisPBP2. nih.gov More advanced studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations have revealed that these proteins can change their conformation depending on pH and whether they are bound to a ligand. nih.govfrontiersin.org
The next frontier is to model the olfactory receptors (ORs) themselves. While challenging due to their membrane-bound nature, the revolution in cryo-electron microscopy (cryo-EM) is beginning to provide high-resolution structures of these types of proteins. frontiersin.org Future research will focus on obtaining the structure of the specific L. dispar olfactory receptor for disparlure. By combining this structural data with molecular dynamics simulations, researchers can model the precise interactions between the disparlure molecule and the amino acid residues in the receptor's binding pocket. nih.govfrontiersin.org This would provide an unprecedented view of the molecular basis for recognition and activation. Such a deep, predictive understanding could guide the rational design of novel, more potent, or more stable agonists or antagonists for use in next-generation pest control strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
